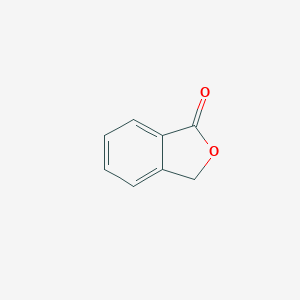

Phthalide

Description

Structure

3D Structure

Properties

IUPAC Name |

3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZQDUSMALZDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052594 | |

| Record name | Phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Phthalide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21486 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Phthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87-41-2 | |

| Record name | Phthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phthalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHTHALIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1469 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1(3H)-Isobenzofuranone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phthalide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8VV922U86J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75 °C | |

| Record name | Phthalide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Phytochemistry of Phthalides

Distribution in Plant Genera (e.g., Ligusticum, Angelica, Apiaceae Family)

Phthalides are predominantly found in plants, with a significant concentration in certain families and genera. The family Apiaceae (formerly Umbelliferae) is a major source of these compounds. rsc.orgnih.gov Within the Apiaceae, the genera Ligusticum and Angelica are particularly rich in phthalides. rsc.orgnih.gov

Specific plant species known to contain phthalides include:

Ligusticum chuanxiong (Chinese name: Chuanxiong) rsc.orgnih.gov

Angelica sinensis (Chinese name: Danggui) rsc.orgnih.govmdpi.comnih.govfrontiersin.org

Cnidium officinale (Japanese name: Senkyu) nih.gov

Angelica acutiloba (Japanese name: Toki) nih.gov

Ligusticum porteri (Hispanic name: Oshá) nih.govcore.ac.uk

Apium graveolens (celery) nih.govicm.edu.pl

Levisticum officinale nih.gov

Angelica archangelica thegoodscentscompany.comwikipedia.org

Angelica gigas nih.gov

Ligusticum striatum nih.govnih.govnih.gov

Meum athamanticum nih.gov

Angelica glauca nih.gov

Kelussia odoratissima nih.gov

Other plant families where phthalides have been characterized include Asteraceae, Leguminosae, Orchidaceae, and Rutaceae. nih.gov

Some notable phthalides found in these plants include ligustilide (B1675387), butylidenephthalide, and senkyunolide A. rsc.orgmdpi.comnih.govfrontiersin.orgicm.edu.plnih.govnih.govthegoodscentscompany.comresearchgate.net For instance, Z-ligustilide is a characteristic active ingredient found in high content in Angelica sinensis and Ligusticum chuanxiong. mdpi.comresearchgate.net In Angelica sinensis, ligustilide is often the most abundant this compound. nih.govfrontiersin.org Celery seed oil can contain significant amounts of sedanenolide, 3-n-butylthis compound, and sedanolide. icm.edu.pl

Here is a table summarizing some plant sources and the phthalides found:

| Plant Species | Family | Example Phthalides Found |

| Ligusticum chuanxiong | Apiaceae | Ligustilide, Butylthis compound, Senkyunolide H, Senkyunolide A nih.govfrontiersin.org |

| Angelica sinensis | Apiaceae | Ligustilide, Butylthis compound, Senkyunolide H, Senkyunolide A nih.govfrontiersin.orgnih.gov |

| Cnidium officinale | Apiaceae | Phthalides (general) nih.gov |

| Angelica acutiloba | Apiaceae | Phthalides (general), Senkyunolide A nih.govnih.gov |

| Ligusticum porteri | Apiaceae | E-butylidenethis compound core.ac.uk |

| Apium graveolens | Apiaceae | Sedanenolide, 3-n-butylthis compound, Sedanolide nih.govicm.edu.pl |

| Ligusticum striatum | Apiaceae | This compound, 3-Butylidenethis compound, Senkyunolide A nih.govnih.govnih.gov |

| Angelica gigas | Apiaceae | 3-Butylidenethis compound nih.gov |

| Kelussia odoratissima | Apiaceae | Phthalides (general) nih.gov |

Occurrence in Fungi, Bacteria, and Liverworts

Beyond the plant kingdom, phthalides are also found in fungi, bacteria, and liverworts. rsc.orgresearchgate.netnih.govnih.govmdpi.com

Specific examples include:

Fungi: Genera such as Penicillium, Alternaria, and Pestalotiopsis. nih.gov this compound derivatives have also been identified in Dothideomycete plant pathogens like Alternaria kikuchiara, A. solani, A. tagetica, A. porri, and Mycosphaerella fijiensis. nih.gov Some endophytic fungi, such as Biscogniauxia sp., are known to produce meroterpenoid compounds that can include phthalides. mdpi.com

Bacteria: Phthalides have been reported to occur in bacteria. rsc.orgresearchgate.netnih.govmdpi.com

Liverworts: Phthalides are found in some genera of liverworts. rsc.orgresearchgate.netnih.govnih.govmdpi.com

While their presence in fungi and liverworts is established, less is known about phthalides in phytopathogenic fungi. nih.gov

Extraction and Isolation Methodologies for Natural Phthalides

The extraction and isolation of naturally occurring phthalides are crucial steps for their study and utilization. rsc.org The choice of extraction solvent is important and depends on the polarity of the target phthalides. Most phthalides are non-polar and can be extracted using solvents like hexane (B92381) or petroleum ether. Polar phthalides require polar solvents such as ethanol, chloroform, methanol, and ethyl acetate (B1210297). rsc.org

Conventional extraction methods include Soxhlet extraction, maceration, percolation, and decoction. Soxhlet extraction is considered effective for continuous extraction of solid materials with a hot solvent. encyclopedia.pub Decoction is often used for tough, fibrous plant materials like barks and roots, involving boiling the material in water. encyclopedia.pub Simultaneous distillation-extraction (SDE) is another approach that can be used for isolating volatile oils containing phthalides from plant materials, such as celery seeds. icm.edu.pl This method involves continuously flushing the distillate with an organic solvent to extract the essential oil constituents. icm.edu.pl

Following extraction, various chromatographic techniques are employed for the isolation and purification of phthalides from crude extracts. rsc.org Column chromatography, often using adsorbents like silica (B1680970), alumina, and LH-20, is a common isolation technique. rsc.org Thin-layer chromatography (TLC) is also used, sometimes as a preliminary or complementary method. rsc.orgnih.govmdpi.com

Advanced chromatographic techniques offer enhanced separation and isolation capabilities for phthalides. These include:

Preparative Thin-Layer Chromatography (PTLC): This technique is used for isolating specific phthalides and involves using thicker layers of adsorbent on TLC plates to handle larger sample quantities than analytical TLC. rsc.org

Medium-Pressure Liquid Chromatography (MPLC): MPLC is utilized for purifying extracts or fractions containing phthalides. It operates at moderate pressures and can be effective for separating compounds on a larger scale than conventional column chromatography. rsc.orgnih.gov For example, MPLC on a silica column eluted with heptane-ethylacetate has been used to purify extracts containing phthalides from Kelussia odoratissima fruits. nih.gov

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is a liquid-liquid chromatography technique that does not use a solid support, thus avoiding irreversible adsorption and sample contamination. rsc.orgmdpi.com It is suitable for separating active components from natural sources and can be used in combination with other chromatographic methods. mdpi.com High-Performance Countercurrent Chromatography (HPCCC), an advancement of CCC, offers improved stationary phase retention and higher flow rates, allowing for processing larger sample masses and reducing separation time. mdpi.com

Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS): UHPLC-MS/MS is a powerful hyphenated technique used for the qualitative and quantitative analysis of compounds, including phthalides, in complex mixtures. nih.govtsijournals.com UHPLC utilizes smaller particles and higher pressures than traditional HPLC, leading to improved separation efficiency, speed, and sensitivity. tsijournals.com Coupling with tandem mass spectrometry (MS/MS) allows for the identification and quantification of specific phthalides based on their mass-to-charge ratio and fragmentation patterns. nih.govnih.gov Other hyphenated techniques like HPLC-UV, HPLC-MS, HPLC-NMR, GC-FID, and GC-MS are also employed for the separation and identification of natural product constituents. encyclopedia.pubnih.govmdpi.comnih.govmdpi.com

These advanced techniques, often used in combination, enable more efficient and precise isolation and characterization of the diverse phthalides found in nature.

Here is a table summarizing some extraction and isolation techniques mentioned:

| Technique | Type | Application in this compound Isolation |

| Soxhlet Extraction | Conventional Extraction | Continuous extraction of solid materials. encyclopedia.pub |

| Maceration | Conventional Extraction | Solid-liquid extraction. encyclopedia.pub |

| Percolation | Conventional Extraction | Used for tinctures and fluid extracts. encyclopedia.pub |

| Decoction | Conventional Extraction | Used for tough plant materials, boiling in water. encyclopedia.pub |

| Simultaneous Distillation-Extraction (SDE) | Extraction | Isolation of volatile oils containing phthalides. icm.edu.pl |

| Column Chromatography (Silica, Alumina, LH-20) | Isolation/Purification | Common technique for separating compounds from extracts. rsc.org |

| Thin-Layer Chromatography (TLC) | Isolation/Analysis | Preliminary detection and analysis of fractions. rsc.orgnih.govmdpi.com |

| Preparative Thin-Layer Chromatography (PTLC) | Isolation | Isolating specific phthalides on a larger scale. rsc.org |

| Medium-Pressure Liquid Chromatography (MPLC) | Isolation/Purification | Purifying extracts or fractions at moderate pressures. rsc.orgnih.gov |

| High-Speed Countercurrent Chromatography (HSCCC) | Isolation | Liquid-liquid separation without solid support. rsc.orgmdpi.com |

| Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry (UHPLC–MS/MS) | Analysis/Identification/Quantification | High-efficiency separation coupled with mass detection. nih.govnih.govtsijournals.com |

Phthalide Biosynthesis and Metabolic Pathways

Elucidation of Biosynthetic Pathways (e.g., Polyketide Intermediates)

The fundamental biosynthetic route to phthalides has been established to proceed via the polyketide pathway. nih.govnih.gov This was first suggested by the structural analysis of mycophenolic acid, a fungal metabolite containing a phthalide fragment, which was determined to be derived from polyketide precursors. nih.govresearchgate.net The polyketide pathway involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and its derivatives like malonyl-CoA, in a manner analogous to fatty acid synthesis. slideshare.net

Subsequent research, including isotopic labeling and feeding experiments in plants like Levisticum officinale, confirmed that alkylphthalides are indeed assembled from polyketide intermediates. nih.gov In this process, a starter unit (an acyl-CoA) is extended by the iterative addition of extender units (malonyl-CoA), catalyzed by a large multienzyme complex known as polyketide synthase (PKS). nih.govresearchgate.net The resulting linear poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the characteristic benzofuranone structure of the this compound core. mdpi.com The diversity in this compound structures arises from variations in the starter and extender units, the number of condensation cycles, and the specific folding and cyclization of the polyketide chain. researchgate.net

Enzymatic Mechanisms in this compound Biotransformation

The biotransformation of the basic this compound skeleton into a diverse array of derivatives is governed by specific enzymatic mechanisms. These reactions, including oxidations, isomerizations, and hydroxylations, are critical for the accumulation of the specific this compound profiles found in different species. nih.govnih.gov

While the complete enzymatic cascade for this compound biosynthesis remains to be fully elucidated, significant progress has been made in identifying key enzymes. nih.govnih.gov The core of the pathway is catalyzed by polyketide synthases (PKSs), which are responsible for assembling the carbon backbone from acyl-CoA substrates. nih.gov PKS enzymes are classified into three main types (I, II, and III), all of which build polyketides but differ in their structure and mechanism. nih.gov

Beyond the initial PKS-catalyzed synthesis, a suite of tailoring enzymes modifies the this compound scaffold. A combined transcriptome and metabolite profile analysis in Angelica sinensis identified 108 potential enzyme isoforms correlated with this compound accumulation. nih.gov Among these, several enzyme types were implicated in the downstream transformations of phthalides:

Polyphenol Oxidase (PPO): These copper-containing enzymes catalyze the oxidation of phenols to quinones and are thought to be involved in hydroxylation and other oxidative modifications of the this compound ring. nih.gov

Shikimate O-hydroxycinnamoyl Transferase: This enzyme is typically involved in the biosynthesis of major plant phenolic compounds. nih.gov Its correlation with this compound levels suggests a potential role in modifying the core structure or its precursors. nih.govnih.gov

Tyrosine Decarboxylase: While primarily acting in tyrosine metabolism, its association with this compound content suggests a possible indirect regulatory role or a link between primary and secondary metabolic pathways. nih.gov

Cytochrome P450 Monooxygenases (CYPs): Although not definitively identified in the A. sinensis study for this compound synthesis, CYPs are a major class of enzymes known to catalyze highly specific oxidation and hydroxylation reactions in many secondary metabolite pathways, and they are considered strong candidates for tailoring reactions in this compound biosynthesis. nih.govgoogle.com

The accumulation of specific phthalides, such as the conversion of ligustilide (B1675387) to its various derivatives, is likely regulated by the differential expression and activity of these enzyme families, which can perform oxidations, isomerizations, and hydroxylations. nih.govnih.gov

| Enzyme/Enzyme Class | Putative Function in this compound Pathway | Supporting Evidence |

|---|---|---|

| Polyketide Synthase (PKS) | Catalyzes the formation of the core this compound carbon skeleton from acyl-CoA units. | Established as the foundational pathway for this compound biosynthesis. nih.govresearchgate.netnih.gov |

| Polyphenol Oxidase (PPO) | Catalyzes oxidation and hydroxylation of the this compound structure. | Identified as a candidate enzyme via transcriptome analysis in A. sinensis. nih.govnih.gov |

| Shikimate O-hydroxycinnamoyl Transferase | May participate in the modification of the this compound core or its precursors. | Correlated with this compound accumulation in A. sinensis. nih.govnih.gov |

| Cytochrome P450 (CYP) | Highly likely to be involved in specific hydroxylation and other oxidative tailoring reactions. | Known to be key tailoring enzymes in many similar plant secondary metabolite pathways. nih.govgoogle.com |

To functionally validate the roles of candidate enzymes identified through transcriptomics, heterologous expression is a critical tool. nih.gov This technique involves introducing the gene encoding a specific enzyme into a host organism, such as the bacterium Escherichia coli or various fungal species, that does not naturally produce the compound of interest. researchgate.netnih.govyoutube.com The host then serves as a cellular factory to produce the enzyme, whose activity can be tested by supplying it with a putative substrate.

In the investigation of the A. sinensis this compound pathway, several candidate genes were expressed in E. coli. nih.govnih.gov The results of these experiments demonstrated that the catalytic action of the heterologously expressed proteins did indeed promote the accumulation of certain phthalides. nih.govnih.gov For example, six enzymes, including shikimate dehydrogenase and polyphenol oxidase, were proven to be involved in this compound accumulation through this method. nih.gov While these studies confirmed the enzymes' involvement, they did not always clarify the precise reaction catalyzed. nih.gov Nevertheless, such validation is a crucial step in confirming the function of genes identified in biosynthetic pathways and provides a basis for future, more detailed enzymatic characterization. nih.gov

Microbial Transformations of Phthalides (e.g., Resolution of Racemic Mixtures, Oxidations)

Microorganisms, particularly fungi, are powerful biocatalysts capable of performing a wide range of chemical transformations on organic compounds, including phthalides. nih.govslideshare.netnih.gov These biotransformations are characterized by high regio- and stereoselectivity, often yielding products that are difficult to obtain through conventional chemical synthesis. nih.govnih.gov

Fungal-mediated oxidation is a prominent transformation of phthalides. nih.gov Filamentous fungi possess a diverse array of cytochrome P450 enzymes that enable them to carry out efficient hydroxylations. nih.govnih.gov In one study, 37 different fungal strains were screened for their ability to transform 3-n-butylthis compound. nih.gov Strains of Penicillium and Botrytis were particularly effective, catalyzing oxidations on the butyl side chain to produce three main metabolites: 3-n-butyl-10-hydroxythis compound, 3-n-butyl-11-hydroxythis compound, and 3-n-butylthis compound-11-oic acid. nih.gov

Another study demonstrated the biotransformation of 3-n-butylidenethis compound using ten fungal strains. nih.gov Five of these strains, including Aspergillus candidus AM 386, efficiently converted the substrate to (-)-3-butyl-3-hydroxythis compound with a product yield of up to 97.6%. nih.gov This reaction represents a hydration and reduction process. researchgate.net

These microbial transformations are also valuable for the resolution of racemic mixtures. google.com Although direct kinetic resolution of a racemic this compound has not been extensively documented, the high stereoselectivity of microbial enzymes can be exploited for this purpose. nih.gov For instance, the formation of a single enantiomer, (-)-3-butyl-3-hydroxythis compound, demonstrates the ability of the fungal enzymes to selectively produce one stereoisomer. nih.gov This principle is widely applied in biotechnology, where microorganisms or their isolated enzymes are used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, optically pure enantiomer or the isolation of a single, optically pure product.

| Substrate | Microorganism(s) | Transformation Type | Product(s) | Reference |

|---|---|---|---|---|

| 3-n-butylthis compound | Penicillium spp., Botrytis spp. | Oxidation (Hydroxylation) | 3-n-butyl-10-hydroxythis compound, 3-n-butyl-11-hydroxythis compound, 3-n-butylthis compound-11-oic acid | nih.gov |

| 3-n-butylidenethis compound | Aspergillus candidus, Aspergillus cylindrospora, Circinella indicum | Hydration/Reduction | (-)-3-butyl-3-hydroxythis compound | nih.gov |

Synthetic Methodologies for Phthalides and Derivatives

Classical and Historical Synthesis Approaches

The foundational methods for constructing the phthalide skeleton were developed through classical organic reactions, often requiring harsh conditions and stoichiometric reagents. These historical approaches, while sometimes superseded by modern techniques, established the fundamental chemical principles for this compound synthesis.

Reduction of Phthalic Anhydride (B1165640) and Related Derivatives

One of the most direct and historically significant methods for preparing this compound is through the reduction of phthalic anhydride and its derivatives, such as phthalimide (B116566). Various reducing agents have been employed for this transformation.

A common laboratory method involves the reduction of phthalimide. This process can be effectively carried out using a mixture of zinc dust and copper in a basic medium. The reaction proceeds by reducing one of the carbonyl groups of the imide, which, after acidification, leads to the formation of the lactone ring of this compound. This method is known to produce this compound in good yields, often around 70%. Another established procedure utilizes zinc dust in an acidic medium, treating phthalic anhydride with hydrochloric acid and zinc powder. The reaction is typically heated for several hours to drive the reduction and subsequent lactonization.

Historically, reductions of phthalic acid, phthalic anhydride, and phthalimide have been accomplished with various metals, including zinc, tin, and aluminum, under both acidic and alkaline conditions. These methods have been known for over a century. For instance, a well-documented procedure involves the reduction of phthalimide with copper-activated zinc dust in a sodium hydroxide (B78521) solution. The reaction mixture is then acidified to induce lactonization of the intermediate hydroxymethylbenzoic acid, yielding this compound.

| Starting Material | Reducing Agent/Conditions | Yield | Reference |

| Phthalimide | Zn-Cu, NaOH(aq), then acid | ~70% | wikipedia.org |

| Phthalic Anhydride | Zn, HCl, Acetic Acid | 40-45g from 80g anhydride | wikipedia.org |

| Phthalimide | Zn dust (CuSO₄ activated), NaOH(aq), then HCl | 67-71% | nii.ac.jp |

Chlorination and Hydrolysis of ortho-Toluic Acid

Another classical route to this compound involves the side-chain halogenation of ortho-toluic acid. This multi-step process begins with the chlorination of o-toluic acid, which can be performed in the molten phase or in an inert solvent under UV radiation or in the presence of a radical initiator. The chlorination temperature can range from 30°C to 260°C. acs.org

The initial chlorination yields o-(chloromethyl)benzoic acid or o-(dichloromethyl)benzoic acid. These chlorinated intermediates are then subjected to hydrolysis. The hydrolysis step, often carried out with boiling water, converts the chlorinated side chain into a hydroxymethyl group, which spontaneously cyclizes to form the stable five-membered lactone ring of this compound. science.gov This method provides a pathway to this compound from readily available starting materials. acs.org A related historical method involves the bromination of o-toluic acid, followed by hydrolysis, to achieve the same transformation. nii.ac.jp

Modern Catalytic Strategies for this compound Synthesis

Contemporary organic synthesis has shifted towards the use of catalytic methods, which offer greater efficiency, selectivity, and functional group tolerance. The synthesis of phthalides has significantly benefited from these advancements, particularly through the use of transition metal catalysts.

Transition Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed, Rhodium-Catalyzed, Copper-Catalyzed)

Transition metals like palladium, rhodium, and copper are at the forefront of modern catalytic strategies for constructing the this compound core. These metals can facilitate a variety of transformations, including C-H activation, cyclizations, and carboxylation reactions.

Palladium-Catalyzed Reactions: Palladium catalysis is a versatile tool for this compound synthesis. Methods include the asymmetric allylic alkylation of isobenzofuranone derivatives, which allows for the creation of phthalides with adjacent stereocenters in high enantioselectivity. dicp.ac.cn Another approach involves the palladium-catalyzed arylation of aldehydes with organoboronic acids, which yields 3-arylphthalides. organic-chemistry.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have proven effective in synthesizing phthalides through different mechanisms. One notable method is the Rh(III)-catalyzed cascade addition and cyclization of benzimidates with aldehydes. nih.govrsc.org In this process, the imidate group directs the C-H activation at the ortho position, which is followed by addition to an aldehyde and subsequent cyclization to form the this compound ring. nih.govrsc.org This reaction is applicable to a wide range of aromatic and aliphatic aldehydes. nih.govrsc.org Rhodium has also been used in the asymmetric hydrogenation of 3-ylidenephthalides using water as a hydrogen source, co-catalyzed by hafnium, to produce chiral 3-substituted phthalides with high optical purity. acs.org

Copper-Catalyzed Reactions: Copper catalysts offer an efficient and often more economical alternative for this compound synthesis. A significant development is the copper-catalyzed direct carboxylation of benzoxasiloles with carbon dioxide (CO₂). This reaction proceeds under mild, ligand-free conditions using copper iodide (CuI) as the catalyst, providing a direct route to phthalides by incorporating a C1 feedstock. rsc.org Another strategy involves the copper-catalyzed intramolecular cyanation of o-bromobenzyl alcohols, followed by in situ cyclization and hydrolysis, which can be performed in water as a green solvent. organic-chemistry.org

| Catalyst System | Reaction Type | Substrates | Key Features | Reference |

| Palladium | Asymmetric Allylic Alkylation | Isobenzofuranone derivatives, Allyl carbonates | Constructs vicinal tertiary and quaternary stereocenters | dicp.ac.cn |

| Rhodium(III) | C-H Activation/Addition/Cyclization | Benzimidates, Aldehydes | Imidate as a novel directing and capturing group | nih.govrsc.org |

| Copper(I) | Direct Carboxylation | Benzoxasiloles, CO₂ | Ligand-free, incorporates CO₂ | rsc.org |

C-H Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a powerful strategy that has revolutionized the synthesis of complex molecules, including lactones. acs.org This approach avoids the need for pre-functionalized starting materials, leading to more atom- and step-economical routes. science.gov

In the context of this compound synthesis, transition metal-catalyzed C-H activation enables the direct formation of the lactone ring from simple aromatic precursors. For example, rhodium(III) catalysts can activate the ortho C-H bond of benzimidates for a subsequent reaction cascade that yields phthalides. nih.govrsc.org The directing group, in this case, the imidate, is crucial for positioning the metal catalyst for selective C-H cleavage. nih.govrsc.org

Palladium catalysis has also been extensively used for C-H activation to form lactones. While many examples focus on C(sp³)–H lactonization, the principles apply to the formation of benzo-fused lactones like this compound. These reactions often involve a directing group, such as a carboxylic acid or an amide, to guide the catalyst to a specific C-H bond for functionalization and subsequent cyclization. acs.orgresearchgate.net

Heck–Matsuda Reaction

The Heck–Matsuda reaction is a palladium-catalyzed arylation of olefins that utilizes arenediazonium salts as arylating agents. wikipedia.org This reaction offers advantages over the traditional Heck reaction, such as milder conditions and the avoidance of phosphine (B1218219) ligands. wikipedia.org While not a direct synthesis of the parent this compound, the Heck-Matsuda reaction has been instrumental in the asymmetric synthesis of key five-membered olefins that are precursors to chiral phthalides and other lactones. beilstein-journals.org The strategy involves the desymmetrization of cyclic olefins using aryldiazonium salts, providing a powerful method for accessing enantiomerically enriched building blocks for more complex this compound derivatives. beilstein-journals.org

Asymmetric Synthesis of Chiral Phthalides

Chiral 3-substituted phthalides are prominent structural motifs in a vast number of natural products and bioactive compounds, exhibiting a wide spectrum of biological activities. rsc.orgacs.org For example, (S)-3-n-butylthis compound is a drug used for treating ischemic stroke, highlighting the therapeutic importance of accessing these molecules in enantiomerically pure form. acs.org Consequently, the development of asymmetric methods to synthesize chiral phthalides has become a major focus in organic synthesis. acs.org These strategies aim to control the stereochemistry at the C3 position, and in some cases, to construct chiral quaternary centers. acs.orgresearchgate.net

A variety of methodologies have been established to achieve high levels of diastereoselectivity and enantioselectivity in this compound synthesis. Dynamic kinetic resolution (DKR) has proven to be a highly effective strategy. For example, the DKR of 3-hydroxyphthalides catalyzed by chiral isothiourea (ITU) organocatalysts facilitates the enantioselective acylation to produce chiral phthalidyl esters with high yields and enantioselectivities. researchgate.net

Another powerful technique is asymmetric phase-transfer catalysis, which has been used for the γ-alkylation of this compound 3-carboxylic esters. acs.org This method allows for the creation of 3,3-disubstituted phthalides containing a chiral quaternary carbon with good yields and enantiomeric excesses (up to 88% ee), which can be further enhanced by recrystallization. researchgate.netacs.org The reaction is catalyzed by N-spiro C₂-symmetric ammonium (B1175870) salts under phase-transfer conditions, where the catalyst forms an ion pair with the substrate anion, directing the approach of the electrophile to achieve enantioselectivity. acs.org These methods expand the toolkit for synthesizing complex, optically pure this compound structures that were previously difficult to access. researchgate.netacs.org

Table 3: Enantioselective Synthesis of 3,3-Disubstituted Phthalides via Asymmetric Phase-Transfer Catalysis acs.org

| This compound Ester Substrate | Alkylating Agent | Catalyst | Yield (%) | ee (%) |

| Methyl 1-oxo-1,3-dihydroisobenzofuran-3-carboxylate | Benzyl bromide | Maruoka's Catalyst | 62 | 78 |

| Ethyl 1-oxo-1,3-dihydroisobenzofuran-3-carboxylate | 4-Methoxybenzyl bromide | Maruoka's Catalyst | 85 | 88 |

| Methyl 1-oxo-1,3-dihydroisobenzofuran-3-carboxylate | Allyl bromide | Maruoka's Catalyst | 75 | 74 |

| Ethyl 1-oxo-1,3-dihydroisobenzofuran-3-carboxylate | 4-Chlorobenzyl bromide | Maruoka's Catalyst | 91 | 82 |

Total Synthesis Strategies of this compound-Containing Natural Products

The diverse synthetic methodologies developed for this compound construction serve as crucial tools in the total synthesis of complex, biologically active natural products. rsc.orgacs.org Phthalides are not only the final target in many cases but also act as versatile building blocks and key intermediates for assembling more intricate molecular architectures. rsc.orgrsc.org For instance, 3-substituted phthalides are essential precursors for synthesizing natural products like fuscinarin, which acts as a human CCR5 antagonist to block HIV entry, and various other compounds with antifungal or anti-inflammatory properties. rsc.orgrsc.org

Strategies often involve the initial asymmetric synthesis of a chiral this compound core, followed by further functionalization. The application of methods like Rh/Hf cocatalyzed asymmetric hydrogenation of 3-ylidenephthalides has enabled the straightforward preparation of chiral 3-substituted phthalides, which can then be elaborated into target molecules. acs.org The total synthesis of natural products such as the benzylisoquinoline alkaloids (+)-(S)-laudanosine and (–)-(S)-xylopinine has employed Sonogashira cross-coupling reactions to build the core carbon skeleton before cyclization to form the final product. wikipedia.org These examples underscore the importance of robust this compound synthesis methods in advancing the field of natural product synthesis and medicinal chemistry. rsc.orgwikipedia.org

This compound Annulation Chemistry (e.g., Hauser-Kraus Reaction)

This compound annulation chemistry provides a powerful pathway for the construction of polycyclic aromatic and heterocyclic systems. A prominent example is the Hauser-Kraus annulation, a widely utilized method for synthesizing naphthoquinones and their derivatives. chem-station.comdigitellinc.com This reaction involves the base-mediated annulation of a stabilized this compound anion with a Michael acceptor. thieme-connect.com

The general mechanism proceeds through several key steps. First, a strong base is used to deprotonate a suitable this compound at the C-3 position, which is activated by an electron-withdrawing group (e.g., sulfonyl or cyano). thieme-connect.com The resulting this compound anion then acts as a nucleophile in a Michael addition to an α,β-unsaturated carbonyl compound or another suitable Michael acceptor. chem-station.com This is followed by an intramolecular Dieckmann-like condensation, which results in the formation of a new six-membered ring, ultimately leading to a bicyclic system after rearrangement and loss of the stabilizing group. chem-station.comthieme-connect.com

The classical Hauser-Kraus annulation is considered a [4+2] annulation, where the this compound serves as a 1,4-dipolar synthon and the Michael acceptor acts as a 1,2-dipolar synthon. thieme-connect.com The choice of the stabilizing group on the this compound can influence the reaction's efficiency; the cyano group, for instance, is often associated with higher yields due to reduced steric hindrance compared to the sulfonyl group. chem-station.com

The versatility of the Hauser-Kraus annulation is demonstrated by its application in the synthesis of complex molecules. Strategic variations of the reaction, such as employing nitroalkenes bearing an additional nucleophilic site, can lead to more complex [4+4] annulations, yielding intricate fused and spiro heterocycles with high selectivity. researchgate.net This cascade process involves the initial Michael addition and Dieckmann cyclization, followed by a series of eliminations and rearrangements. researchgate.net The reaction has been successfully applied to a variety of Michael acceptors, including acyclic and cyclic α,β-unsaturated ketones, quinones, and furanones, showcasing its broad scope in organic synthesis. thieme-connect.com Recent advancements have even led to the development of asymmetric catalytic versions of the Hauser-Kraus annulation, enabling the enantioselective construction of chiral polycyclic compounds. acs.org

Table 1: Examples of Hauser-Kraus Annulation Reactions

| This compound Donor (Stabilizing Group) | Michael Acceptor | Product Type | Reference |

|---|---|---|---|

| 3-Phenylsulfonylthis compound | α,β-Unsaturated carbonyl compounds | Naphthalene (B1677914) hydroquinones | chem-station.com |

| 3-Cyanothis compound | Michael acceptors | Polycyclic hydroquinones | acs.org |

| 3-Sulfonylthis compound | Conjugated nitroalkenes | Naphthoquinones | researchgate.net |

| 3-Sulfonylthis compound | Nitroalkene-derived Rauhut-Currier adducts | Functionalized naphthoquinones | researchgate.net |

| 3-Sulfonylthis compound | 3-Olefinic oxindoles | Spiro-dihydronaphthoquinoneoxindoles | researchgate.net |

| N-unsubstituted 3-olefinic oxindoles | 3-Nucleophilic phthalides | Fused Oxazepines, Carbazoles | nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of phthalides is increasingly being guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles include maximizing atom economy, utilizing safer solvents and auxiliaries, designing for energy efficiency, and employing catalytic reagents over stoichiometric ones. nih.govrsc.org In the context of this compound synthesis, this translates to developing methodologies that are not only efficient but also environmentally responsible.

The adoption of green chemistry aims to minimize the environmental footprint of chemical manufacturing. jddhs.com This involves a shift away from traditional organic solvents that are often volatile and toxic, and a move towards more benign alternatives. jddhs.comnih.gov Furthermore, there is a strong emphasis on designing reactions that are inherently safer and produce less waste, aligning with the core goal of pollution prevention. nih.gov

Utilization of Environmentally Benign Solvents and Oxidants (e.g., Water, O2)

A key aspect of green chemistry in this compound synthesis is the replacement of conventional organic solvents with environmentally benign alternatives. Water is an exemplary green solvent due to its non-toxicity, availability, and non-flammable nature. jetir.org It has been successfully employed as the sole solvent in certain this compound syntheses. For example, an efficient domino one-pot strategy for synthesizing isobenzofuran-1(3H)-ones from o-bromobenzyl alcohols proceeds in water, which facilitates the reaction sequence of cyanation, nucleophilic attack, and hydrolysis. organic-chemistry.org Similarly, a protocol for creating 3-difluoroalkyl phthalides utilizes water's dual role as a hydrogen-bonding activator and an effective medium for phase separation, eliminating the need for organic solvents or metal catalysts. acs.org

The use of molecular oxygen (O₂) as a green oxidant is another significant advancement. Oxygen is an ideal oxidizing agent as it is inexpensive, readily available, and its reduction product is water. researchgate.net In industrial processes, phthalic anhydride, a direct precursor to this compound, is manufactured on a large scale through the catalytic gas-phase oxidation of o-xylene (B151617) or naphthalene using air (as the source of oxygen). google.comresearchgate.net This process typically employs catalysts containing vanadium pentoxide and titanium dioxide at high temperatures. google.com The use of molecular oxygen has also been explored in liquid-phase oxidations. For instance, passing oxygen through a liquid mixture containing o-xylene in the presence of an oxidation catalyst like cobalt naphthenate can produce phthalic anhydride. google.com These methods represent a greener alternative to stoichiometric, often hazardous, oxidizing agents. researchgate.net

Table 2: Green Chemistry Approaches in this compound-Related Synthesis

| Reaction Type | Green Reagent/Solvent | Substrate | Product | Key Findings | Reference |

|---|---|---|---|---|---|

| Domino One-Pot Synthesis | Water (solvent) | o-Bromobenzyl alcohols | Isobenzofuran-1(3H)-ones | Environmentally benign conditions, successful in water as sole green solvent. | organic-chemistry.org |

| Aldol-Lactonization | Water (solvent) | Difluoroenoxysilanes and 2-formyl benzoic acids | 3-Difluoroalkyl phthalides | Organic solvent-free, minimal purification needed. | acs.org |

| Vapor-Phase Oxidation | Molecular Oxygen (oxidant) | o-Xylene | Phthalic anhydride | Environmentally friendly, solvent-free conditions. | researchgate.net |

| Liquid-Phase Oxidation | Oxygen (oxidant) | o-Xylene | Phthalic anhydride | Utilizes air as the oxygen source with a cobalt catalyst. | google.com |

| Oxidative C-N bond formation | Molecular Oxygen (oxidant) | 1-Indanones and amines | N-Substituted phthalimides | O₂ acts as a green oxygen source with a CuO₂ catalyst. | rsc.org |

Structure Activity Relationships Sar and Structural Modifications of Phthalides

Design and Synthesis of Novel Phthalide Derivatives

The this compound scaffold is a valuable starting point for the design of new bioactive molecules. nih.govresearchgate.net Researchers have developed numerous synthetic strategies to create novel this compound derivatives, often employing metal-catalyzed reactions and multi-component approaches to build molecular diversity.

A variety of synthetic methods have been established, reflecting the versatility of the this compound core. For instance, palladium-catalyzed reactions are used to couple C(3)-bromophthalides with arylboronic acids, efficiently forming C(sp³)-C(sp²) bonds to yield 3-arylphthalides. researchgate.net Rhodium(III)-catalyzed tandem C–H olefination and oxidative cyclization of aromatic acids with acrylates is another advanced method for synthesizing specific this compound structures. mdpi.com Other approaches include the copper-catalyzed synthesis from arene-fused cyclic amines and the reaction of 2-formylbenzoic acids with amines. rsc.org

The synthesis of chiral 3-substituted phthalides is of particular interest due to their prevalence in bioactive natural products. acs.orgnih.gov Asymmetric hydrogenation using catalyst systems like Rh/Hf has been developed to produce these chiral molecules with high optical purity, sometimes using water or deuterium (B1214612) oxide as the hydrogen source. acs.orgacs.org These methods allow for the creation of a wide array of derivatives, including those with alkyl, aryl, and halogenated substituents, for biological evaluation. acs.org In one study, a total of 31 novel this compound derivatives were designed and synthesized across three series to be screened for anti-inflammatory activity. nih.gov

Table 1: Selected Synthetic Methodologies for this compound Derivatives

| Methodology | Starting Materials | Catalyst/Reagents | Product Type | Reference |

| Dehydrative Condensation | Hydrazide derivatives, Phthalic anhydride (B1165640) | Acetic acid | Phthalimide (B116566) derivatives | mdpi.com |

| Cu-Catalyzed Oxidation | Arene-fused cyclic amines | CuCl, TBHP | Phthalimide derivatives | rsc.org |

| Three-Component Reaction | ortho-Dihaloarene, Amine, Carbon monoxide | Palladium complex | N-substituted phthalimides | rsc.org |

| Asymmetric Hydrogenation | 3-Ylidenephthalides | Rh/Hf cocatalytic system, Water | Chiral 3-substituted phthalides | acs.orgacs.org |

| Annulative Coupling | Benzoic acids, Aromatic aldehydes | [Cp*RhCl₂]₂, Silver additives | 3-Aryl phthalides | mdpi.com |

| Condensation | γ-Keto acids, Phenolic compounds | Sulfuric acid | Fluorine substituted phthalides | tandfonline.comnih.gov |

Elucidation of Structure-Activity Relationships for Specific Biological Targets

Understanding the structure-activity relationship (SAR) is crucial for optimizing the therapeutic potential of this compound derivatives. spirochem.com SAR studies correlate specific structural features of a molecule with its biological activity, guiding the design of more potent and selective compounds.

Research has shown that the substitution pattern on the this compound ring system significantly influences bioactivity. For the biological target peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor involved in metabolism, studies revealed that the presence of a hydroxyl (-OH) group on the benzene (B151609) ring of this compound derivatives enhances binding and activation. researchgate.net Conversely, derivatives with a double side chain at the C-3 position exhibited lower activity compared to those with a single chain. researchgate.net

In the context of anti-inflammatory activity, SAR studies on a series of novel this compound derivatives identified key features for inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-induced cells. nih.gov The investigation concluded that compound 9o (3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one) was a highly potent derivative, with an IC₅₀ value of 0.76 μM. nih.gov This highlights the importance of the substituents at the C-3 position and on the this compound's benzene ring. Further studies on aryl-substituted phthalan (B41614) derivatives produced by endophytic fungi identified several compounds with remarkable antioxidant activities, with the specific arrangement of hydroxyl groups on the aryl substituent playing a key role. nih.gov

Table 2: Structure-Activity Relationship (SAR) Insights for this compound Derivatives

| Compound/Derivative Class | Biological Target/Assay | Key SAR Finding | Reference |

| Marine Fungal this compound Analogs | Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) | An -OH group on the benzene ring increases bioactivity; a double side chain at C-3 decreases it. | researchgate.net |

| Compound 9o | LPS-induced Nitric Oxide (NO) Production | A 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl) group combined with 5,7-dimethoxy substitution on the this compound core resulted in high potency. | nih.gov |

| Cytorhizophins (A-D) | Antioxidant Activity (DPPH radical scavenging) | The presence and position of phenolic hydroxyl groups on the C-3 aryl substituent are critical for potent antioxidant effects. | nih.gov |

Impact of Substituents on this compound Bioactivity (e.g., Fluorine Substitution)

The strategic placement of specific substituents on the this compound skeleton is a key method for modulating bioactivity. researchgate.net Fluorine, in particular, is a substituent of great interest in medicinal chemistry due to its unique electronic properties, which can enhance metabolic stability, binding affinity, and lipophilicity. researchgate.nettandfonline.com

The synthesis of new fluorinated phthalides has been accomplished by reacting fluorine-containing γ-keto acids, such as 2-(4-fluorobenzoyl)benzoic acid, with various phenolic compounds. tandfonline.comnih.gov This approach allows for the incorporation of both a fluorophenyl group and a hydroxyphenyl moiety into a single this compound structure, creating compounds with potential for diverse biological activities. tandfonline.com

Evaluation of these novel fluorinated phthalides has demonstrated their potential as antimicrobial agents. tandfonline.comnih.gov For example, compounds such as 3-(3,4-dihydroxyphenyl)-3-(4-fluorophenyl)this compound and 3-(2,3,4-trihydroxyphenyl)-3-(4-fluorophenyl)this compound were tested for in vitro antibacterial activity and showed promise. tandfonline.comtandfonline.com The presence of electron-withdrawing groups, like the nitro groups in derivatives of 2-(3,5-dinitro-4-fluorobenzoyl)benzoic acid, was found to augment the formation of the cyclic lactol tautomer, which can influence the reaction rate and subsequent biological activity. tandfonline.com The anti-inflammatory compound 9o , which contains a 4-fluorobenzyl group, further underscores the positive impact that fluorine substitution can have on the bioactivity of this compound derivatives. nih.gov

Table 3: Bioactivity of Selected Fluorine-Substituted Phthalides

| Compound Name | Key Substituents | Investigated Bioactivity | Reference |

| 3-(3,4-dihydroxyphenyl)-3-(4-fluorophenyl)this compound (6a) | 4-fluorophenyl, 3,4-dihydroxyphenyl | Antibacterial | tandfonline.comtandfonline.com |

| 3-(3,4-dihydroxyphenyl)-3-(3,5-dinitro-4-fluorophenyl)this compound (6b) | 3,5-dinitro-4-fluorophenyl, 3,4-dihydroxyphenyl | Antibacterial | tandfonline.comtandfonline.com |

| 3-(2,3,4-trihydroxyphenyl)-3-(4-fluorophenyl)this compound (9a) | 4-fluorophenyl, 2,3,4-trihydroxyphenyl | Antibacterial | tandfonline.comtandfonline.com |

| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (9o) | 4-fluorobenzyl, 5,7-dimethoxy | Anti-inflammatory | nih.gov |

Chemical Reactivity and Transformations of Dimeric this compound Derivatives

Dimeric phthalides represent a structurally complex subclass of these compounds, often isolated from natural sources like plants of the Angelica and Ligusticum genera. researchgate.netresearchgate.net These molecules are characterized by the linkage of two this compound monomeric units. Their chemical reactivity and transformations are largely dictated by the nature of this linkage and the functionalities present on each monomer.

The structural elucidation of these dimers has revealed uncommon linkages. For example, a new dimeric this compound isolated from Angelica sinensis was found to feature a connection between a this compound unit and an unusual 2,3-seco-phthalide unit through a (3,6'/8,3'a) linkage. researchgate.net Other novel dimers from Ligusticum chuanxiong possess an unprecedented linkage style (3a,7′/7a,7′a) between different types of monomeric units, such as ligustilide (B1675387) and senkyunolide A. researchgate.net

The synthesis and transformation of these complex natural products are challenging. However, understanding their structure is the first step toward exploring their chemical reactivity. The reactivity of dipalladated derivatives of terephthalaldehyde (B141574) has been studied, showing transformations such as CO insertion and double 3-fold insertion of xylidine (B576407) isocyanide, leading to complex polycyclic organic ligands. nih.gov While not direct transformations of natural dimeric phthalides, these studies on related multi-site reactive molecules provide insight into the potential for complex chemical transformations on arene cores bearing multiple reactive centers, which could be conceptually applied to the intricate scaffolds of this compound dimers.

Table 4: Examples of Dimeric Phthalides and Their Structural Features

| Dimeric this compound Name | Monomeric Units | Linkage Type | Natural Source | Reference |

| Z, Z′-3.3′a, 7.7′a-diligustilide | Ligustilide monomers | Not specified in abstract | Angelica sinensis | researchgate.net |

| (3Z)-(3aR,6S,3′R,8′S)-3a.8′,6.3′-diligustilide | Ligustilide monomers | Not specified in abstract | Angelica sinensis | researchgate.net |

| Chuanxiongdiolides R4-R6 | Ligustilide/Senkyunolide A or Ligustilide/Neocnidilide | 3a,7′/7a,7′a | Ligusticum chuanxiong | researchgate.net |

| New Unnamed Dimer | This compound and 2,3-seco-phthalide | 3,6'/8,3'a | Angelica sinensis | researchgate.net |

Biological Activities and Pharmacological Mechanisms of Phthalides

Anti-inflammatory Activity and Underlying Mechanisms

Phthalides, a class of compounds characterized by a 1(3H)-isobenzofuranone nucleus, have demonstrated significant anti-inflammatory properties through various mechanisms of action. nih.govresearchgate.net These compounds, found in plants and fungi, are recognized as a promising chemical scaffold for the development of new anti-inflammatory agents. researchgate.netmedchemexpress.com Their anti-inflammatory potential is attributed to their ability to inhibit inflammatory mediators and modulate key signaling pathways involved in the inflammatory response.

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide Production)

A primary mechanism by which phthalides exert their anti-inflammatory effects is through the inhibition of inflammatory mediators, most notably nitric oxide (NO). Overproduction of NO is a key factor in the pathophysiology of inflammation. researchgate.net Phthalide derivatives have been shown to effectively suppress the production of NO. For instance, in studies using lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, a common in vitro model for inflammation, various this compound derivatives have demonstrated potent inhibitory activity on NO production. nih.govresearchgate.net

One study synthesized three series of novel this compound derivatives and screened them for their ability to inhibit LPS-induced NO production. researchgate.net A particularly active compound, 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o), exhibited a 95.23% inhibitory rate at a concentration of 10 μM, with an IC50 value of 0.76 μM. researchgate.net Another study focusing on 3-arylthis compound derivatives found that compounds with two hydroxyl groups on the C-3 aryl ring, such as 3-(2,4-dihydroxyphenyl)this compound (compound 5a), caused significant inhibition of LPS-induced NO production in both microglial Bv.2 and macrophage RAW 264.7 cells. nih.gov This compound also reduced the expression of pro-inflammatory cytokines such as Interleukin-1 beta (Il1b) and Interleukin-6 (Il6) in RAW 264.7 cells. nih.gov

Research has indicated that the inhibitory action on NO production is linked to the downregulation of the inducible nitric oxide synthase (iNOS) enzyme at both the mRNA and protein levels. researchgate.net This suppression of iNOS expression is a critical step in controlling excessive NO-mediated inflammation.

Modulation of Signaling Pathways (e.g., Nur77/TRAF2 Mitophagy Pathway, JAK-STAT Pathway)

Phthalides modulate several signaling pathways to control inflammation. While direct evidence linking phthalides to the Nur77/TRAF2 mitophagy pathway is still emerging, the components of this pathway are crucial in inflammation. Damaged mitochondria can trigger chronic inflammation, and their clearance through mitophagy is a key anti-inflammatory mechanism. nih.gov The Nur77 orphan nuclear receptor can move to mitochondria and interact with TNF receptor-associated factor 2 (TRAF2), an E3 ligase, to promote the ubiquitination and subsequent autophagic clearance of damaged mitochondria. nih.govnih.gov An n-butylidenethis compound derivative has been shown to induce the expression of Nur77, leading to apoptosis in oral squamous cell carcinoma cells, indicating that phthalides can influence Nur77 activity. mdpi.com

Phthalides have been more directly shown to modulate other critical inflammatory pathways. For example, the derivative known as compound 9o was found to block the NF-κB/MAPK signaling pathway. researchgate.net Similarly, another phthalimide (B116566) derivative demonstrated anti-inflammatory effects by suppressing the Toll-like receptor (TLR)4 signaling pathway. researchgate.net

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a central signaling cascade for numerous cytokines and growth factors, and its dysregulation is implicated in inflammatory diseases. nih.govnih.gov The pathway involves the activation of JAKs upon cytokine binding to receptors, which then phosphorylate STAT proteins. youtube.com These phosphorylated STATs form dimers, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immunity. nih.govyoutube.com While direct modulation of the JAK-STAT pathway by the core this compound structure is an area of ongoing research, derivatives like thalidomide (B1683933), which contains a phthalimide structure, are known to exert their immunomodulatory effects in part by affecting pathways that interact with JAK-STAT signaling.

Therapeutic Relevance in Autoimmune Disorders (e.g., Rheumatoid Arthritis, Crohn's Disease)

The anti-inflammatory mechanisms of phthalides give them therapeutic potential in autoimmune disorders. In the context of rheumatoid arthritis, an autoimmune and inflammatory disease, studies have shown a positive association between exposure to certain phthalates and the incidence of the disease. nih.gov However, specific this compound derivatives have shown therapeutic promise. A novel this compound derivative, compound 9o, demonstrated a significant therapeutic effect in an adjuvant-induced rat model of arthritis, a common model for studying rheumatoid arthritis. researchgate.net This suggests that while some phthalates may be associated with the disease, others could be developed as treatments.

In the case of Crohn's disease, a chronic inflammatory bowel disease, research has primarily focused on thalidomide, a derivative of phthalimide. Thalidomide has been used to treat refractory Crohn's disease, with its benefits largely attributed to its anti-inflammatory and immunomodulatory properties. nih.gov Although not a direct study of the core this compound compound, the efficacy of thalidomide highlights the potential of the broader phthalimide and this compound chemical family in managing such autoimmune conditions. Studies have also pointed to an association between phthalate (B1215562) exposure and Crohn's disease activity, potentially mediated by oxidative stress. acs.org

Antioxidant Properties

Cellular Protection Against Oxidative Stress

Phthalides exert cellular protection against oxidative stress by scavenging free radicals and modulating endogenous antioxidant systems. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous diseases. frontiersin.orgresearchgate.net

A study that synthesized a series of 3-arylthis compound derivatives identified 3-(2,4-dihydroxyphenyl)this compound (compound 5a) as having superior antioxidant activity compared to the standard antioxidant Trolox in the ABTS assay. nih.gov This activity is strongly correlated with the presence of hydroxyl groups on the aryl ring, which can donate hydrogen atoms to neutralize free radicals. nih.gov

Furthermore, some this compound derivatives protect cells by activating key antioxidant signaling pathways. For instance, the this compound derivative compound 9o was found to activate the Nrf2/HO-1 signaling pathway, a critical pathway for cellular defense against oxidative stress. researchgate.net Another this compound, Z-ligustilide, was shown to protect endothelial cells from oxidative injury by activating the Nrf2 and antioxidant response element (ARE) signaling pathways. nih.gov The neuroprotective agent 3-n-butylthis compound (NBP) has also been shown to reduce mitochondrial oxidative stress as one of its primary mechanisms of action. nih.govnih.gov This protection against oxidative damage is a vital aspect of the therapeutic potential of phthalides in conditions associated with high levels of oxidative stress. frontiersin.orgresearchgate.net

Neuroprotective and Anti-Ischemic Stroke Activities

Phthalides, particularly 3-n-butylthis compound (NBP), have been extensively studied for their neuroprotective effects and are used in the treatment of ischemic stroke. nih.govresearchgate.netnih.gov Their mechanisms of action are multifaceted, involving the protection of neural tissues from ischemic damage through various biological pathways. nih.govkarger.com

NBP has been approved for the treatment of acute ischemic stroke and has shown efficacy in improving long-term recovery. researchgate.netnih.gov Its neuroprotective effects stem from its ability to inhibit inflammatory reactions, reduce mitochondrial oxidative stress, regulate apoptosis and autophagy, and decrease abnormal protein deposition. nih.govnih.gov Phthalides can protect endothelial cells from damage caused by oxygen-glucose deprivation, a key event in ischemic stroke. nih.gov

Specific this compound derivatives have been developed to enhance these neuroprotective properties. The derivative CD21 has been shown to exert neuroprotective and anti-inflammatory effects by inhibiting the post-ischemic damage-associated molecular pattern (DAMP)/Toll-like receptor 4 (TLR4) pathway. nih.gov It also attenuates hemorrhagic transformation, a serious complication of thrombolytic therapy for ischemic stroke, by enhancing the clearance of DAMPs and inhibiting the TLR4/NF-κB pathway. nih.gov Other phthalides isolated from Angelicae Sinensis Radix, such as ligustilide (B1675387) and Z-butylidenethis compound, have demonstrated significant neuroprotective effects against glutamate-induced neurotoxicity in cell models, suggesting their potential in treating neurodegenerative diseases. mdpi.comnih.gov

The collective evidence indicates that phthalides act on multiple targets to protect the brain during and after an ischemic event, making them a valuable class of compounds for the treatment of stroke and other neurological disorders. researchgate.netfrontiersin.org

Data Tables

Table 1: Anti-inflammatory Activity of this compound Derivatives

| Compound Name | Model System | Key Findings | Reference |

|---|---|---|---|

| 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (Compound 9o) | LPS-induced RAW 264.7 cells; Adjuvant-induced rat arthritis model | Potent inhibition of NO production (IC50 = 0.76 μM); Blocked NF-κB/MAPK pathway; Therapeutic effect in arthritis model. | researchgate.net |

| 3-(2,4-dihydroxyphenyl)this compound (Compound 5a) | LPS-induced Bv.2 and RAW 264.7 cells | Strong inhibition of NO production; Reduced expression of Il1b and Il6 cytokines. | nih.gov |

| Phthalimide derivative (Compound IIh) | LPS-induced RAW 264.7 cells | Potent inhibitory activity on NO production (IC50 = 8.7 µg/mL); Down-regulated iNOS expression. | researchgate.net |

Table 2: Neuroprotective and Anti-Ischemic Stroke Activity of Phthalides

| Compound Name | Model System | Key Findings | Reference |

|---|---|---|---|

| 3-n-butylthis compound (NBP) | Clinical trials; Animal models of cerebral ischemia | Approved for ischemic stroke treatment; Reduces oxidative damage, inflammation, and apoptosis; Improves mitochondrial function. | nih.govresearchgate.netkarger.com |

| This compound derivative (CD21) | Mouse model of ischemic stroke; Cultured microglial cells | Attenuated ischemic brain injury and tPA-induced hemorrhagic transformation; Inhibited TLR4/NF-κB pathway. | nih.govnih.gov |

| Ligustilide, Z-butylidenethis compound | Glutamate-injured SH-SY5Y cells | Significant neuroprotective effects against glutamate-induced neurotoxicity. | nih.gov |

Effects on the Central Nervous System

Phthalides have demonstrated various effects on the central nervous system (CNS), including anti-convulsant and neuroprotective activities. nih.govresearchgate.net One of the well-studied phthalides, dl-3-n-butylthis compound (NBP), has been shown to improve spatial learning and memory in animal models of vascular dementia. spandidos-publications.com Research suggests that NBP's beneficial effects are linked to the activation of specific signaling pathways and the suppression of autophagy-related protein expression. spandidos-publications.com The neuroprotective actions of certain this compound derivatives are associated with the resolution of neuroinflammation. nih.gov For instance, the this compound derivative CD21 has been shown to exert neuroprotective and anti-inflammatory effects, suggesting its potential for treating ischemic stroke. nih.gov

Role in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Phthalides have emerged as promising compounds in the research of neurodegenerative diseases like Alzheimer's and Parkinson's. nih.gov Glutamate-induced neuronal death is a factor in the development of these diseases, and certain phthalides have shown significant neuroprotective effects against it. nih.gov

In the context of Alzheimer's disease (AD), which is characterized by amyloid-β (Aβ) plaques and neurofibrillary tangles, phthalides have shown potential as multi-target therapeutic agents. nih.govfrontiersin.org l-3-n-butylthis compound (l-NBP), an extract from celery seeds, has demonstrated neuroprotective effects in AD animal models. nih.gov Studies on triple-transgenic AD mice (3xTg-AD) revealed that l-NBP treatment significantly improved learning and spatial memory, reduced total cerebral Aβ plaque deposition, and lowered Aβ levels. nih.gov The mechanism appears to involve directing the processing of amyloid precursor protein (APP) toward a non-amyloidogenic pathway, thereby preventing Aβ formation. nih.gov Furthermore, l-NBP treatment has been found to reduce glial activation and oxidative stress, both of which are associated with Aβ plaque deposition. nih.gov

Another derivative, dl-3-n-butylthis compound (dl-NBP), has been studied in P301S transgenic mice, which model the tau pathology of AD. frontiersin.orgresearchgate.net Treatment with dl-NBP markedly reduced tau phosphorylation levels, improved memory and learning, and ameliorated synaptic deficits. frontiersin.org It also decreased the inflammatory response in these models. frontiersin.org Other research has identified novel this compound derivatives that act as multifunctional agents against AD by inhibiting monoamine oxidase B (MAO-B), Aβ aggregation, and oxidative stress. nih.gov

Regarding Parkinson's disease (PD), some phytocompounds with structures related to those being studied for neuroprotection, such as limonene, have shown the ability to attenuate locomotor deficits by inhibiting pathways that replicate PD's symptoms. mdpi.com

Inhibition of Platelet Aggregation

Phthalides and their derivatives possess notable antiplatelet aggregation properties. tandfonline.com They have been shown to selectively inhibit platelet aggregation induced by various agonists, including arachidonic acid (AA) and adenosine (B11128) diphosphate (B83284) (ADP). tandfonline.comtandfonline.com

Research has demonstrated that certain this compound derivatives can significantly inhibit platelet aggregation. tandfonline.com For example, a chloro-substituted this compound, compound 14b, was found to be a potent inhibitor of AA-induced platelet aggregation. tandfonline.com The antiplatelet activity is influenced by the substituents on the this compound structure; for instance, smaller alkyl groups at the C-3 position and the absence of a hydroxyl group at the same position were found to be beneficial for antiplatelet aggregation activity. tandfonline.comtandfonline.com Phthalimide derivatives have also been shown to inhibit platelet aggregation induced by collagen and ADP. researchgate.net

The mechanism of action for some compounds involves direct interaction with platelet components. o-Phthalaldehyde has been found to inhibit ADP-induced platelet aggregation through the covalent modification of cysteine and lysine (B10760008) residues in platelet proteins. nih.gov More recently, naphthalimide derivatives have been identified as potent antiplatelet agents that selectively inhibit collagen-mediated platelet aggregation by acting as antagonists to the glycoprotein (B1211001) VI (GPVI) receptor, which prevents thrombus formation. frontiersin.org

Antimicrobial Activities (Antibacterial, Antifungal, Antimycobacterial)

Phthalides, particularly those isolated from plants of the Apiaceae family, exhibit a broad spectrum of antimicrobial activities. researchgate.netnih.gov These natural compounds have been studied for their potential against bacteria, fungi, and mycobacteria, making them attractive candidates for the development of new antimicrobial agents, especially in light of increasing drug resistance. nih.govresearchgate.net

Spectrum of Activity Against Pathogens

Phthalides have demonstrated inhibitory effects against a range of pathogenic microbes. Simple this compound derivatives generally show low to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov For example, ligustilide has shown activity against Escherichia coli and Staphylococcus aureus. nih.gov A this compound derivative isolated from Levisticum officinale was active against S. aureus, E. coli, and vancomycin-resistant Enterococcus faecium. nih.gov 3-n-butylidenethis compound is reported to be active against a variety of bacteria including Bacillus cereus, Listeria monocytogenes, and several Vibrio species. researchgate.net

In addition to antibacterial properties, phthalides also possess antifungal activity. researchgate.net 3-n-butylidenethis compound showed potent activity against the plant pathogenic fungus Fusarium graminearum. nih.gov Other phthalides, such as 3-n-butylthis compound and sedanolide, have been effective against Candida yeasts. researchgate.net A newly identified this compound derivative, Cajanthalide B from Cajanus cajan, exhibited moderate antifungal activity against Cryptococcus neoformans, Candida albicans, and Malassezia furfur. nih.gov

Interactive Table: Antimicrobial Spectrum of Phthalides Click on headers to sort the data.

| This compound Compound | Pathogen | Type | Observed Activity | Source |

|---|---|---|---|---|

| Ligustilide | Escherichia coli | Gram-negative Bacteria | MIC = 4 mg/mL | nih.gov |

| Ligustilide | Staphylococcus aureus | Gram-positive Bacteria | MIC = 1 mg/mL | nih.gov |

| (Z)-3-butylidenethis compound | Staphylococcus aureus | Gram-positive Bacteria | Active (MIC = 16 µg/mL) | nih.gov |

| (Z)-3-butylidenethis compound | Escherichia coli | Gram-negative Bacteria | Active (MIC = 64 µg/mL) | nih.gov |

| (Z)-3-butylidenethis compound | Vancomycin-resistant Enterococcus faecium | Gram-positive Bacteria | Active (MIC = 128 µg/mL) | nih.gov |

| 3-n-butylidenethis compound | Bacillus cereus, Listeria monocytogenes, Shigella flexneri, S. sonnei, Vibrio harvei, V. parahaemolyticus, V. vulnificus | Bacteria | Reported as active | researchgate.net |

| 3-butylidenethis compound (3-BPH) | Fusarium graminearum | Fungus | EC50 = 14.35 µg/mL | nih.gov |

| 3-n-butylthis compound | Candida albicans | Fungus | Fungistatic (MIC80 = 128 µg/mL) | researchgate.net |

| Cajanthalide B | Cryptococcus neoformans, Candida albicans, Malassezia furfur | Fungus | Moderate activity (MIC = 40 µg/mL) | nih.gov |

Anti-Tubercular Potential

Certain phthalides and their synthetic derivatives, such as phthalimides and phthalazinones, have shown potential as anti-tubercular agents. researchgate.net They have been evaluated for activity against Mycobacterium tuberculosis, the causative agent of tuberculosis in humans, and Mycobacterium bovis. researchgate.netnih.gov